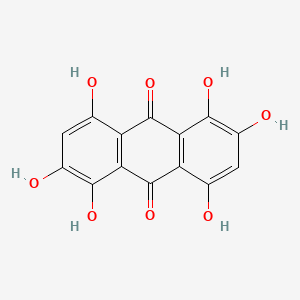
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione can be synthesized through the Friedel-Crafts acylation reaction of gallic acid using methanesulfonic acid as a catalyst The reaction conditions typically include elevated temperatures and the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
科学的研究の応用
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound has been studied for its antioxidant properties and potential use in biological assays.
Industry: It is used as a histological dye in H&E staining, serving as a substitute for hematoxylin.
作用機序
The mechanism of action of 1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
1,2,3,5,6,7-Hexahydroxyanthracene-9,10-dione: Similar in structure but differs in the position of hydroxyl groups.
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: Contains fewer hydroxyl groups and exhibits different chemical properties.
Uniqueness
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione is unique due to its six hydroxyl groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
6373-24-6 |
|---|---|
分子式 |
C14H8O8 |
分子量 |
304.21 g/mol |
IUPAC名 |
1,2,4,5,6,8-hexahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O8/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2,15-20H |
InChIキー |
MMRNCQMFQXTUGO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O)O |
正規SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O)O |
Key on ui other cas no. |
61169-36-6 6373-24-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















